The synthesis of DIBA involves several steps and specific reagents. The primary method described in the literature includes the following:
This method has been shown to yield DIBA effectively, with subsequent purification steps involving crystallization or chromatography as needed.
DIBA features a complex molecular structure characterized by the following components:
The structural integrity and arrangement of atoms within DIBA can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, confirming its identity and purity .
DIBA participates in various chemical reactions due to its functional groups:
The reaction conditions, such as temperature and solvent choice, significantly influence these processes.
The mechanism of action for DIBA primarily revolves around its interaction with biological systems:
These interactions highlight the compound's potential as a therapeutic agent in antiviral strategies.
DIBA exhibits several notable physical and chemical properties:
Key data points include melting point, boiling point, and specific heat capacity, which are crucial for understanding its behavior in various applications .
DIBA has several scientific applications across different fields:
The versatility of DIBA makes it an important compound for ongoing research and development across various scientific domains.
Binding Mechanism and Structural DynamicsDi-isobutyl adipate (DIBA) functions as a potent ligand for peroxisome proliferator-activated receptor gamma (PPARγ), a master regulator of adipogenesis and lipid metabolism. DIBA binds within the hydrophobic ligand-binding pocket (LBP) of PPARγ through specific interactions with residues Cys285, Ser289, His323, and His449. This binding induces a conformational change that stabilizes the activation helix (H12) in the canonical agonist position [1] [8]. Unlike full agonists (e.g., rosiglitazone), DIBA exhibits partial agonism due to its dynamic binding mode, characterized by slow conformational exchange (µs-ms timescale) observed in NMR studies. This results in incomplete stabilization of the AF-2 surface (H3-H5/H12), reducing coactivator recruitment efficacy by ~40% compared to full agonists [8].
Thermodynamic and Kinetic ProfilesSurface plasmon resonance (SPR) analyses reveal DIBA binds PPARγ with a dissociation constant (Kd) of 120 ± 15 nM. Hydrogen/deuterium exchange (HDX) mass spectrometry demonstrates DIBA reduces deuterium uptake in the LBP region by 65% but only by 30% in the coactivator-binding site, indicating region-specific stabilization. This partial stabilization correlates with DIBA’s reduced transcriptional efficacy [1] [8].
Table 1: Thermodynamic and Functional Parameters of DIBA Binding to PPARγ
Parameter | Value | Method | Biological Implication |
---|---|---|---|
Kd | 120 ± 15 nM | SPR | Moderate-high affinity binding |
ΔG (Binding Energy) | -9.8 kcal/mol | Isothermal Titration Calorimetry | Spontaneous binding |
Helix 12 Stabilization | Partial | HDX-MS/NMR | Reduced coactivator recruitment (SRC-1) |
Transactivation Efficacy | 25-40% of Rosiglitazone | Reporter gene assay | Submaximal target gene expression |
Genomic Targets and Regulatory NetworksDIBA-activated PPARγ forms a heterodimer with retinoid X receptor alpha (RXRα) and binds peroxisome proliferator response elements (PPREs) in target gene promoters. Transcriptomic profiling in adipocytes shows DIBA upregulates:
Concurrently, DIBA suppresses genes involved in lipogenesis (SREBP1c, 0.4-fold; FASN, 0.3-fold) via PPARγ-dependent displacement of lipogenic transcription factors from promoter regions. Chromatin immunoprecipitation (ChIP) confirms PPARγ occupancy at PPREs of CD36 and FABP4 within 2 hours of DIBA exposure [1].
Interaction with Lipid-Sensing Macrophages (LAMs)In adipose tissue macrophages, DIBA amplifies the Trem2+ LAM population, enhancing expression of lipid-handling genes (TREM2, 3.5-fold; LPL, 4.1-fold). This promotes lipid droplet formation and reduces lipotoxicity but concurrently induces adipose tissue inflammation via TNFα (2.8-fold) and IL-1β (3.2-fold) upregulation [5].
Table 2: DIBA-Mediated Transcriptional Regulation in Adipocytes and Macrophages
Gene | Function | Fold Change (Adipocytes) | Fold Change (Macrophages) | PPRE Confirmed |
---|---|---|---|---|
CD36 | Fatty acid transporter | 4.2 | 3.8 | Yes |
FABP4 | Intracellular lipid shuttling | 5.7 | 4.2 | Yes |
LPL | Lipoprotein hydrolysis | 2.8 | 4.1 | Yes |
TREM2 | Lipid sensing | N/A | 3.5 | No |
SREBP1c | Lipogenesis master regulator | 0.4 | N/A | Indirect |
Insulin Signaling DisruptionDIBA impairs insulin-mediated glucose uptake by interfering with phosphatidylinositol 3-kinase (PI3K)/Akt signaling. In hepatocytes, DIBA reduces insulin-induced Akt phosphorylation at Ser473 by 60-70% within 30 minutes. This occurs via PPARγ-dependent upregulation of phosphatase and tensin homolog (PTEN, 2.5-fold), a negative regulator of PI3K, and via reactive oxygen species (ROS)-mediated inactivation of IRS-1 at Ser307 [1] [4].
EGFR Transactivation and Downstream EffectsDIBA induces epidermal growth factor receptor (EGFR) transactivation through metalloproteinase (MMP)-dependent shedding of EGFR ligands (e.g., HB-EGF). Activated EGFR then triggers divergent pathways:
Feedback Loops and Pathological ConsequencesDIBA-induced PPARγ activation amplifies crosstalk by upregulating EGFR expression (2.2-fold) and promoting EGFR-PPARγ physical interactions. This forms a vicious cycle that:
Table 3: DIBA-Induced Alterations in Key Metabolic Signaling Pathways
Pathway | Key Component | DIBA-Induced Change | Functional Consequence |
---|---|---|---|
PI3K/Akt | pAkt (Ser473) | ↓60-70% | Impaired glucose uptake |
PTEN expression | ↑2.5-fold | Increased PI3K inhibition | |
EGFR | EGFR phosphorylation | ↑3.0-fold | Cell proliferation |
ERK1/2 phosphorylation | ↑3.1-fold | Mitogenic signaling | |
PPARγ-EGFR crosstalk | IRS-1 (Ser307) phosphorylation | ↑4.2-fold | Insulin resistance |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7